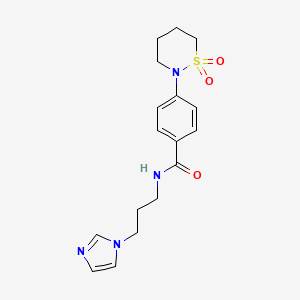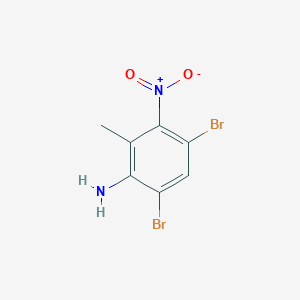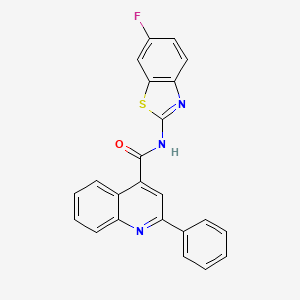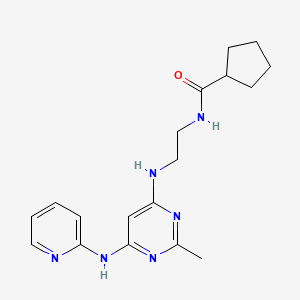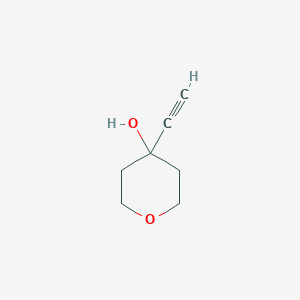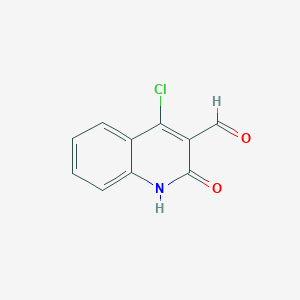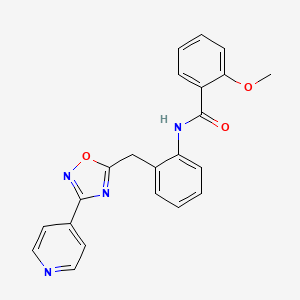
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23FN6O3 and its molecular weight is 426.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Toxicological Evaluation and Safety Assessment
The compound is structurally related to novel bitter modifying flavor compounds that have undergone toxicological evaluations to assess their safety for use in food and beverage applications. These studies have shown that similar compounds are not mutagenic or clastogenic and do not induce micronuclei in bone marrow polychromatic erythrocytes in vivo, suggesting a favorable safety profile for potential therapeutic applications (Karanewsky et al., 2016).
Multitarget Drugs for Neurodegenerative Diseases
The compound belongs to a class of multitarget drugs designed for the treatment of neurodegenerative diseases. It shares structural similarities with tricyclic xanthine derivatives evaluated as adenosine receptor antagonists and monoamine oxidase inhibitors. Such compounds have shown promise in symptomatic as well as disease-modifying treatment of neurodegenerative diseases, highlighting the potential for the development of novel therapeutics based on this chemical scaffold (Brunschweiger et al., 2014).
Synthesis and Cytotoxic Activity
Derivatives structurally related to this compound have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These studies contribute to the understanding of the structure-activity relationships necessary for the development of effective anticancer agents (Deady et al., 2003).
Supramolecular Structures
Research has also focused on the supramolecular structures formed by similar compounds, which is crucial for the development of novel materials and pharmaceuticals. These studies examine the hydrogen-bonded supramolecular structures in various dimensions, contributing to the design of new compounds with desired physical and chemical properties (Trilleras et al., 2008).
Antimycobacterial Activity
Compounds within the same chemical family have been synthesized and evaluated for their antimycobacterial activity. This research is pivotal for the discovery of new drugs to combat tuberculosis and other mycobacterial infections (Braendvang & Gundersen, 2007).
Propiedades
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-[(4-fluorophenyl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3/c1-13-11-14(2)28(24-13)20-23-18-17(26(20)9-10-31-4)19(29)27(21(30)25(18)3)12-15-5-7-16(22)8-6-15/h5-8,11H,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMNZHZYHAQDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

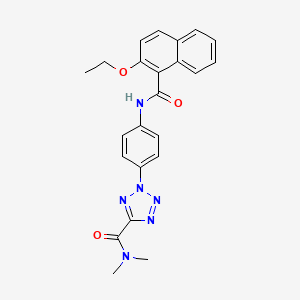
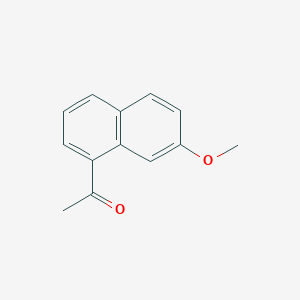
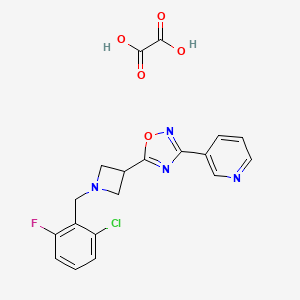
![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2468554.png)
